

Predicted ^1H and ^{13}C NMR Spectral Data for 3-(2-Furyl)benzonitrile

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Compound of Interest

Compound Name: 3-(2-Furyl)benzonitrile

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The chemical shifts for **3-(2-Furyl)benzonitrile** have been predicted to aid in its identification and characterization. These values are calculated based on the expected electronic environments of the protons and carbons in the molecule.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **3-(2-Furyl)benzonitrile**

Atom	Predicted ^1H Chemical Shift (δ , ppm)	Predicted ^{13}C Chemical Shift (δ , ppm)
Benzonitrile Ring		
C1	-	112.5
C2	7.95 (s)	135.0
C3	-	129.8
C4	7.80 (d)	130.5
C5	7.55 (t)	129.5
C6	7.90 (d)	133.0
CN	-	118.5
Furan Ring		
C2'	-	152.0
C3'	6.80 (d)	108.0
C4'	6.55 (dd)	112.0
C5'	7.60 (d)	144.0

Note: Predicted values are for a standard deuterated solvent like CDCl_3 and may vary under different experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).

Comparative Experimental NMR Data

A comparison with the NMR spectra of benzonitrile and furan provides a basis for the predicted shifts of **3-(2-Furyl)benzonitrile**.

Table 2: Experimental ^1H and ^{13}C NMR Chemical Shifts for Benzonitrile and Furan

Compound	Atom	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
Benzonitrile	C1	-	112.4
C2, C6	7.63 (d)	132.6	
C3, C5	7.47 (t)	129.0	
C4	7.58 (t)	132.1	
CN	-	118.7	
Furan	C2, C5	7.44	142.8
C3, C4	6.38	109.8	

Note: Experimental data is typically recorded in CDCl_3 .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following is a standard methodology for acquiring high-quality ^1H and ^{13}C NMR spectra.

1. Sample Preparation:

- Quantity: For ^1H NMR, dissolve 5-25 mg of the sample. For ^{13}C NMR, a higher concentration of 50-100 mg is recommended.[\[5\]](#)
- Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[\[6\]](#)[\[7\]](#) The choice of solvent can influence chemical shifts.[\[8\]](#)
- Procedure: Dissolve the sample in a clean, dry vial before transferring the solution into a 5 mm NMR tube.[\[5\]](#) Ensure the solution is free of any solid particles by filtering it through a pipette with a glass wool plug. The sample height in the tube should be approximately 4-5 cm.

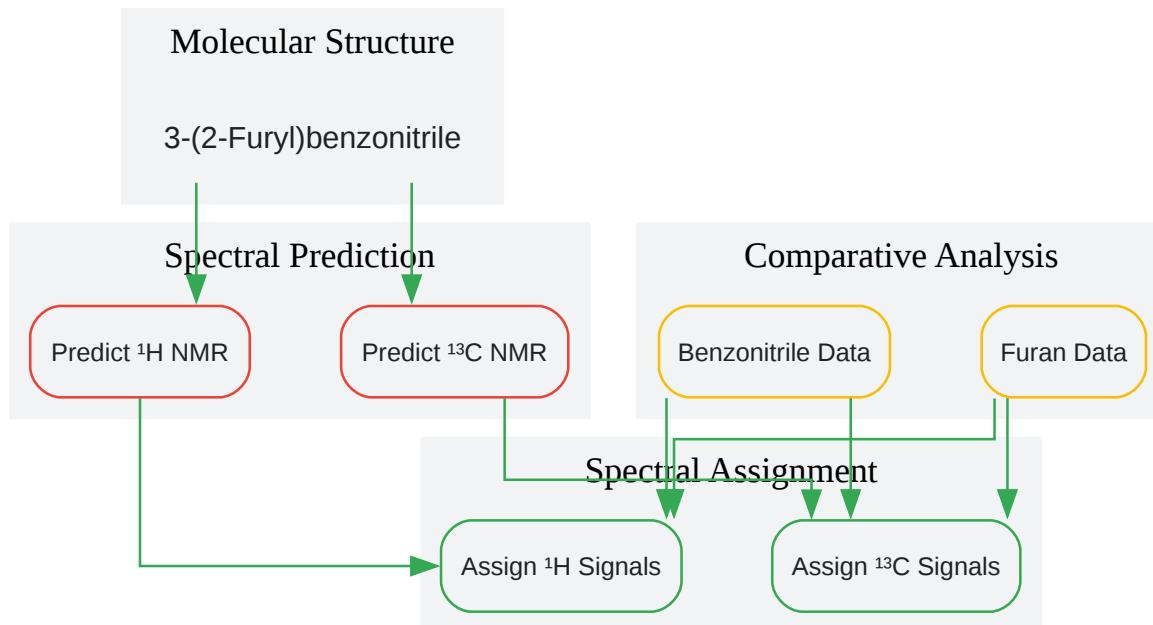
2. NMR Spectrometer Setup and Data Acquisition:

- Instrumentation: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[\[9\]](#)

- ^1H NMR Acquisition:
 - A typical experiment involves a 30° pulse with a 4-second acquisition time and no relaxation delay for compounds up to approximately 350 Daltons.
- ^{13}C NMR Acquisition:
 - Due to the low natural abundance of ^{13}C , more scans are required.
 - Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
- Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0 ppm.[10]

Structural Assignment and Data Interpretation Workflow

The process of assigning NMR signals to specific atoms in **3-(2-Furyl)benzonitrile** involves a logical workflow.



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Caption: Workflow for the NMR spectral assignment of **3-(2-Furyl)benzonitrile**.

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